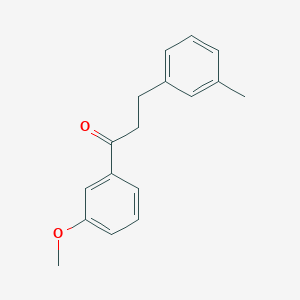

3'-Methoxy-3-(3-methylphenyl)propiophenone

Description

Contextualization within Ketone Chemistry and Aromatic Compounds

3'-Methoxy-3-(3-methylphenyl)propiophenone is structurally defined as an aromatic ketone. Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. allen.innih.gov The carbon atom of this carbonyl group is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. allen.in A key feature of the carbonyl group is its polarity, stemming from the higher electronegativity of the oxygen atom compared to the carbon atom. allen.inchemicalbook.com This polarity renders the carbonyl carbon electrophilic (susceptible to attack by nucleophiles) and the oxygen nucleophilic, which is fundamental to the reactivity of ketones. chemicalbook.comnumberanalytics.com

The compound is specifically an aromatic ketone, meaning its carbonyl group is attached to at least one aromatic (aryl) ring. allen.inchemicalbook.com In this case, the propiophenone (B1677668) backbone features a 1-phenylpropan-1-one structure, where the carbonyl is directly bonded to a phenyl ring. This direct attachment allows for electronic delocalization between the aromatic ring and the carbonyl group, which generally increases the stability of the molecule compared to its aliphatic counterparts. numberanalytics.com this compound possesses two substituted aromatic rings: a 3-methoxyphenyl (B12655295) group attached to the carbonyl carbon and a 3-methylphenyl group at the β-carbon of the propane (B168953) chain. The presence of these aromatic systems and the ketone functional group defines its chemical character and potential reactivity in synthetic transformations. numberanalytics.comnumberanalytics.com

Significance of Propiophenone Derivatives in Chemical Synthesis and Research

Propiophenone and its derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals. wikipedia.org The propiophenone scaffold, a phenyl group attached to a propanone structure, serves as a versatile building block for more complex molecules. wikipedia.org For instance, propiophenone itself is a known precursor in the synthesis of the appetite suppressant phenmetrazine and the analgesic propoxyphen. wikipedia.org

The strategic placement of substituents on the phenyl ring of the propiophenone moiety can lead to compounds with significant biological activity. A prominent example is 3'-methoxypropiophenone (B1296965), a closely related derivative and a key intermediate in the synthesis of Tapentadol. patsnap.comgoogle.comgoogle.com Tapentadol is a centrally acting analgesic with a dual mechanism of action, highlighting the importance of this specific substituted propiophenone in medicinal chemistry. patsnap.comgoogle.comgoogle.com Furthermore, broader research into phenylpropiophenone derivatives has identified them as potential anticancer agents, prompting synthesis and evaluation against various cancer cell lines. nih.gov The phenylpropanone backbone is a recurring and important structural motif found in a wide array of biologically active compounds derived from medicinal plants, known as phenylpropanoids. researchgate.net

Overview of Prior Research on Substituted Propiophenone Scaffolds

Research into substituted propiophenone scaffolds is driven by the goal of creating novel molecules with tailored properties. The modification of a core chemical structure, or scaffold, with different functional groups is a fundamental strategy in drug discovery and materials science. steeronresearch.comnih.gov By adding or altering substituents, chemists can fine-tune a molecule's electronic, steric, and physicochemical properties to enhance its function or activity.

Studies have shown that even subtle changes to the substitution pattern on propiophenone scaffolds can have significant consequences. For example, research on the photochemistry of methyl-substituted p-methoxy-β-phenylpropiophenones revealed that the position of a methyl group can dramatically alter the compound's triplet state lifetime, a key photophysical property. researchgate.net This effect was attributed to changes in conformational preferences and the ease of intramolecular charge transfer. researchgate.net Similarly, thermodynamic studies on methoxy-substituted acetophenones, a related class of aromatic ketones, have demonstrated the importance of substituent position on properties like the enthalpy of vaporization. doi.org

The synthesis of these substituted scaffolds is also an active area of investigation. Various synthetic routes for producing 3-methoxypropiophenone have been developed, aiming to improve yield, reduce cost, and employ more environmentally friendly methods. patsnap.comgoogle.com These efforts underscore the industrial and academic interest in accessing these valuable intermediates efficiently. The overarching principle is that the propiophenone scaffold provides a robust foundation upon which diverse chemical functionalities can be built, leading to a wide range of potential applications. nih.gov

Chemical Compounds Summary

| Compound Name | Systematic Name |

| This compound | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one |

| Propiophenone | 1-Phenylpropan-1-one |

| Acetophenone (B1666503) | 1-Phenylethan-1-one |

| 3'-Methoxypropiophenone | 1-(3-Methoxyphenyl)propan-1-one |

| Tapentadol | 3-[(1R,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol |

| Phenmetrazine | 3-Methyl-2-phenylmorpholine |

| Propoxyphene | (2S,3R)-4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate |

Physicochemical Properties

| Property | This compound | 3'-Methoxypropiophenone |

| CAS Number | 898790-39-1 | 37951-49-8 |

| Molecular Formula | C₁₇H₁₈O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 254.32 g/mol | 164.20 g/mol |

| Appearance | Not specified | Colorless to light yellow liquid |

| Boiling Point | 400.0 ± 30.0 °C (Predicted) | ~259 °C |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | ~1.081 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGBSZXTEDBACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644059 | |

| Record name | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-39-1 | |

| Record name | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 3 3 Methylphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data, including chemical shifts, multiplicities, coupling constants, and integration values for the protons of 3'-Methoxy-3-(3-methylphenyl)propiophenone, are not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data, including the chemical shifts of all 17 carbon atoms in this compound, have not been publicly reported.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

No information regarding two-dimensional NMR studies (COSY, HMQC, HMBC) for this compound could be located. Such data would be crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

While the exact mass can be calculated from the molecular formula, experimental HRMS data to confirm the elemental composition of this compound are not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Specific GC-MS analysis data, including retention time and the mass fragmentation pattern for this compound, have not been found in the reviewed literature. This information would be essential for assessing the purity of the compound and for providing characteristic fragmentation data for its identification.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various wavelengths. The spectrum for this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific structural components, including the carbonyl group of the propiophenone (B1677668) backbone, the methoxy (B1213986) substituent, and the two aromatic rings.

The most prominent feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the ketone. For α,β-unsaturated ketones, this band typically appears in the range of 1685-1666 cm⁻¹. libretexts.org The conjugation of the carbonyl group with the 3'-methoxyphenyl ring in the target molecule influences the electronic environment and, consequently, the vibrational frequency of the C=O bond.

The presence of the methoxy (–OCH₃) group gives rise to several characteristic bands. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the region of 2950-2830 cm⁻¹. scielo.org.za Furthermore, the C-O-C stretching vibrations of the ether linkage are typically observed in the 1300-1000 cm⁻¹ region. Specifically, the O–CH₃ stretching mode is commonly found between 1100–1000 cm⁻¹. nih.gov

Vibrations associated with the aromatic rings also provide key information. The C-H stretching vibrations of the hydrogens attached to the aromatic rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl and methylphenyl rings result in a series of bands in the 1600-1450 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations provide information about the substitution pattern of the aromatic rings and are observed at lower wavenumbers.

A summary of the expected characteristic IR absorption bands for this compound, based on data from analogous structures, is presented in the table below.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| 2950 - 2830 | C-H Stretch | Methoxy (-OCH₃) |

| 1685 - 1666 | C=O Stretch | Ketone, Conjugated |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | C-O-C Stretch | Ether (Methoxy) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily influenced by the presence of chromophores, which are the parts of the molecule that absorb light. In this compound, the key chromophores are the benzoyl group (the C₆H₄-C=O moiety) and the 3-methylphenyl group.

The electronic transitions observed in the UV-Vis spectrum are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These are high-energy, high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated π-electron system formed by the aromatic rings and the carbonyl group. The extensive conjugation in this compound, involving both phenyl rings and the ketone, is expected to result in strong absorption bands. For comparison, a related chalcone (B49325), 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, exhibits experimental absorption peaks at 360 nm and 268 nm, which are attributed to these types of transitions. nih.gov

n → π Transitions:* This type of transition involves the promotion of an electron from a non-bonding orbital (n), such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are typically of lower energy and lower intensity compared to π → π* transitions. They appear as a distinct band or shoulder at longer wavelengths (a bathochromic or "red" shift) in the spectrum. In similar aromatic ketones, these transitions are often observed in the 320-360 nm range. researchgate.net

The substitution on the aromatic rings—the methoxy group on one and the methyl group on the other—acts as auxochromes. These groups can modify the absorption characteristics (both the wavelength of maximum absorbance, λ_max, and the intensity) of the primary chromophores through their electronic effects (mesomeric and inductive), often causing shifts in the absorption maxima.

The expected electronic transitions for this compound are summarized below.

| Absorption Maxima (λ_max) Range (nm) | Type of Electronic Transition | Associated Chromophore |

| 260 - 300 | π → π | Benzoyl and substituted phenyl groups |

| 320 - 360 | n → π | Carbonyl group (C=O) |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 3 3 Methylphenyl Propiophenone

Oxidation Reactions to Carboxylic Acids or Ketones

The oxidation of propiophenone (B1677668) derivatives can proceed at different positions depending on the reagents and reaction conditions. Strong oxidizing agents can cleave the molecule, while milder ones may target specific C-H bonds. For 3'-Methoxy-3-(3-methylphenyl)propiophenone, the benzylic position (the carbon atom adjacent to the 3-methylphenyl ring and the carbonyl group) is susceptible to oxidation. Under vigorous conditions, using reagents like potassium permanganate (B83412) or chromic acid, the bond between the carbonyl carbon and the benzylic carbon can be cleaved. This would likely lead to the formation of 3-methoxybenzoic acid and 3-methylbenzoic acid.

Alternatively, selective oxidation of the benzylic C-H bond to a ketone could potentially be achieved using specific reagents, which would transform the propiophenone into a 1,2-diketone derivative. Furthermore, the methyl group on the phenyl ring can also be oxidized to a carboxylic acid under harsh conditions.

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| KMnO₄ (hot, concentrated) | 3-Methoxybenzoic acid, 3-Methylbenzoic acid | C-C bond cleavage |

| Chromic Acid (H₂CrO₄) | 3-Methoxybenzoic acid, 3-Methylbenzoic acid | C-C bond cleavage |

| Selenium Dioxide (SeO₂) | 1-(3-methoxyphenyl)-2-(3-methylphenyl)propane-1,2-dione | Benzylic oxidation |

Reduction Reactions to Alcohols or Alkanes

The carbonyl group of this compound is readily reduced to a secondary alcohol or completely reduced to an alkane. The choice of reducing agent determines the final product.

Catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-ol. Sodium borohydride is a milder reagent and selectively reduces the carbonyl group without affecting the aromatic rings.

For the complete reduction of the carbonyl group to a methylene (B1212753) group (an alkane), harsher reduction methods are necessary. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) would yield 1-(3-methoxyphenyl)-3-(3-methylphenyl)propane.

| Reducing Agent | Product | Functional Group Transformation |

| Sodium Borohydride (NaBH₄) | 1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-ol | Ketone to Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-ol | Ketone to Secondary Alcohol |

| H₂/Pd, Pt, or Ni | 1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-ol | Ketone to Secondary Alcohol |

| Zinc Amalgam (Zn(Hg)), HCl | 1-(3-methoxyphenyl)-3-(3-methylphenyl)propane | Ketone to Alkane |

| Hydrazine (H₂NNH₂), KOH | 1-(3-methoxyphenyl)-3-(3-methylphenyl)propane | Ketone to Alkane |

Electrophilic Aromatic Substitution Reactions on Substituted Phenyl Rings

On the 3'-Methoxyphenyl Ring: The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org The carbonyl group of the propiophenone chain is a deactivating group and a meta-director. When both are present on the same ring, the powerful activating effect of the methoxy group dominates. Therefore, electrophilic substitution will be directed to the positions ortho and para to the methoxy group (positions 2', 4', and 6'). Steric hindrance from the propiophenone side chain might influence the ratio of ortho to para products.

On the 3-Methylphenyl Ring: The methyl group (-CH₃) is a weakly activating group and an ortho, para-director. libretexts.org It activates the ring towards electrophilic attack and will direct incoming electrophiles to the 2, 4, and 6 positions of this ring.

Between the two rings, the 3'-methoxyphenyl ring is more activated due to the strong electron-donating nature of the methoxy group compared to the methyl group. Therefore, electrophilic substitution is more likely to occur on the 3'-methoxyphenyl ring.

| Reaction | Reagents | Expected Major Product(s) on 3'-Methoxyphenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 1-(2/4/6-nitro-3-methoxyphenyl)-3-(3-methylphenyl)propiophenone |

| Halogenation | Br₂, FeBr₃ | 1-(2/4/6-bromo-3-methoxyphenyl)-3-(3-methylphenyl)propiophenone |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution on the more activated 3'-methoxyphenyl ring |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Substitution on the more activated 3'-methoxyphenyl ring |

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of this compound is electrophilic and is a prime site for nucleophilic attack. chemicalbook.com This is a fundamental reaction of ketones. A wide variety of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Examples include the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to form tertiary alcohols. The reaction with cyanide ions (from HCN or NaCN) forms a cyanohydrin. Another important nucleophilic addition is the Wittig reaction, where a phosphorus ylide is used to convert the ketone into an alkene.

| Nucleophile | Reagent(s) | Product Type |

| Grignard Reagent | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Organolithium | R-Li, then H₃O⁺ | Tertiary Alcohol |

| Cyanide | NaCN, H₂SO₄ | Cyanohydrin |

| Phosphorus Ylide | Ph₃P=CHR | Alkene |

Studies on C-C Bond Forming and Cleaving Reactions

Carbon-carbon bond forming reactions adjacent to the carbonyl group can occur via the formation of an enolate. In the presence of a suitable base, a proton can be abstracted from the α-carbon (the carbon between the carbonyl and the 3-methylphenyl group), forming an enolate. This enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations or alkylations.

C-C bond cleavage can be observed in certain oxidative reactions as mentioned in section 4.1. Additionally, under radical conditions, cleavage of the C-C bond beta to the aromatic ring can occur. For instance, the radical cation of similar aromatic ketones can undergo fragmentation. cmu.edu In the case of this compound, this could involve the cleavage of the bond between the carbonyl carbon and the adjacent benzylic carbon.

Catalytic Reactions Involving Propiophenone Derivatives

Palladium catalysts are versatile tools for C-C and C-heteroatom bond formation, and the aryl groups in this compound could potentially participate in such reactions if they were appropriately functionalized (e.g., with a halide). chemrxiv.org

While the parent compound does not have a leaving group for standard cross-coupling reactions, related palladium-catalyzed reactions on aryl ketones are known. For example, the Catellani reaction allows for the ortho-C-H functionalization of aryl halides. chemrxiv.org If an iodo- or bromo-substituted version of the 3'-methoxy- or 3-methylphenyl rings were used, a palladium catalyst in conjunction with a reagent like norbornene could facilitate functionalization at the C-H bond ortho to the halide. chemrxiv.org

Furthermore, palladium-catalyzed α-arylation of the ketone is a well-established method for forming a C-C bond at the α-position. This involves the formation of an enolate in the presence of a palladium catalyst and an aryl halide, leading to the substitution of an α-hydrogen with an aryl group.

Therefore, it is not possible to provide a detailed article on the chemical reactivity and mechanistic investigations for this specific molecule within the strict confines of the requested outline. The available scientific literature does not appear to cover these particular reactions for this compound.

Theoretical and Computational Chemistry Approaches

Studies on Non-Linear Optical (NLO) Properties, Polarizability, and Hyperpolarizability

While research exists for structurally similar compounds, such as various methoxy-substituted chalcones and propiophenones, the strict adherence to the specified compound, "3'-Methoxy-3-(3-methylphenyl)propiophenone," as per the instructions, precludes the use of data from these related but distinct molecules.

Therefore, the generation of a scientifically accurate and detailed article focusing solely on the theoretical and computational aspects of this compound is not feasible at this time due to the absence of primary research literature on the subject.

Stereochemical Investigations of 3 Methoxy 3 3 Methylphenyl Propiophenone and Chiral Analogs

Diastereoselectivity in Nucleophilic Additions

The carbonyl group of 3'-Methoxy-3-(3-methylphenyl)propiophenone is prochiral. The addition of a nucleophile to this carbonyl carbon results in the formation of a new stereocenter. Since the molecule already contains a stereocenter at the C3 position, the product of such an addition will be a pair of diastereomers. The relative stereochemistry of the newly formed hydroxyl group and the existing C3-aryl group is determined by the facial selectivity of the nucleophilic attack.

The stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds is generally governed by steric and electronic effects. libretexts.orgsaskoer.ca The Felkin-Anh and Cram models are often used to predict the major diastereomer. These models predict that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon to minimize steric hindrance. In the case of this compound, the substituents at the chiral C3 center are a hydrogen, a methyl group (from the propiophenone (B1677668) backbone), and the 3-methylphenyl group. The 3-methylphenyl group is the largest, and therefore, the nucleophile would be expected to attack from the side that avoids steric clash with this group.

The diastereomeric ratio (d.r.) of the products is a quantitative measure of this selectivity. While specific experimental data for the target compound is not available, studies on similar β-aryl ketones have demonstrated that the nature of the nucleophile, the solvent, and the presence of chelating agents can significantly influence the diastereoselectivity. For instance, the reduction of β-aryl ketones with hydride reagents often proceeds with moderate to good diastereoselectivity, which can be enhanced by using bulky reducing agents or by leveraging chelation control with appropriate metal ions if a coordinating group is present.

Table 1: Factors Influencing Diastereoselectivity in Nucleophilic Additions to α-Chiral Ketones

| Influencing Factor | Principle | Expected Outcome |

| Steric Hindrance | Nucleophilic attack occurs on the less sterically hindered face of the carbonyl group (Felkin-Anh model). | Formation of the anti or syn diastereomer is favored depending on the conformation of the substrate. |

| Chelation Control | A Lewis acidic metal ion coordinates to the carbonyl oxygen and a nearby Lewis basic group, creating a rigid cyclic intermediate that directs the nucleophilic attack. | Enhanced diastereoselectivity, often favoring a different diastereomer than non-chelation controlled reactions. |

| Nature of Nucleophile | Bulkier nucleophiles generally lead to higher diastereoselectivity due to more pronounced steric interactions. | Increased diastereomeric ratio (d.r.). |

| Reaction Temperature | Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher selectivity. | Increased diastereomeric ratio (d.r.). |

Enantioselective Synthesis Strategies for Chiral Derivatives

The synthesis of specific enantiomers of chiral derivatives of this compound, such as the corresponding chiral alcohols, is of significant interest. This can be achieved through various asymmetric synthesis strategies, which aim to control the formation of the new stereocenter with a high degree of enantioselectivity, measured by the enantiomeric excess (e.e.).

One of the most powerful methods for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. This can be accomplished using chiral catalysts. For example, transition metal complexes, such as those based on ruthenium with chiral ligands, have been shown to be highly effective for the asymmetric transfer hydrogenation of aromatic ketones. nih.gov These catalysts can deliver a hydride to one face of the carbonyl with high preference, leading to the formation of one enantiomer of the alcohol in high e.e.

Another prominent strategy involves the use of enzymes. Imine reductases (IREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that can catalyze the reduction of ketones to alcohols with excellent enantioselectivity under mild, environmentally friendly conditions. researchgate.netnih.gov By selecting the appropriate enzyme, it is possible to synthesize either the (R)- or (S)-alcohol.

Organocatalysis provides another avenue for the enantioselective synthesis of chiral derivatives. Chiral Brønsted acids or bases can be used to catalyze reactions such as asymmetric aldol (B89426) or Mannich reactions, which could be employed to construct the chiral framework of the target molecule's analogs. ims.ac.jpmdpi.com

Table 2: Overview of Enantioselective Synthesis Strategies for Chiral Ketone Derivatives

| Synthetic Strategy | Catalyst/Reagent Type | Typical Outcome |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru-, Rh-, Ir-based) with chiral ligands (e.g., BINAP, UbaPHOX). nih.gov | High yields and excellent enantiomeric excess (often >95% e.e.). |

| Biocatalysis | Enzymes such as Alcohol Dehydrogenases (ADHs) or Imine Reductases (IREDs). researchgate.netnih.gov | Very high enantioselectivity (often >99% e.e.) under mild, aqueous conditions. |

| Organocatalysis | Chiral small organic molecules (e.g., proline derivatives, chiral phosphoric acids). ims.ac.jprsc.org | Good to excellent yields and enantioselectivities for a variety of transformations. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction, after which it is removed. | High diastereoselectivity, which translates to high enantioselectivity after removal of the auxiliary. |

Chiroptical Properties of Enantiomerically Enriched Compounds

Enantiomerically enriched or pure chiral compounds are characterized by their ability to interact with plane-polarized light, a property known as optical activity. libretexts.org The primary techniques for measuring this are polarimetry and circular dichroism (CD) spectroscopy.

Specific Rotation ([α]) Specific rotation is a fundamental physical property of a chiral compound and is defined as the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length. wikipedia.orglibretexts.org The value is dependent on the wavelength of light used (commonly the sodium D-line, 589 nm), the temperature, and the solvent. Enantiomers have equal and opposite specific rotations. For an enantiomerically enriched derivative of this compound, a non-zero specific rotation would be expected, with the magnitude proportional to its enantiomeric excess.

Circular Dichroism (CD) Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. arxiv.org A CD spectrum plots this difference in absorption (ΔA) against wavelength. Chiral chromophores, such as the aromatic rings and the carbonyl group in the target molecule, will give rise to characteristic CD signals (known as Cotton effects). The shape, sign, and intensity of these signals are unique to the stereochemistry of the molecule and can provide detailed information about its absolute configuration and conformation in solution. aps.orgrsc.org For example, the n→π* transition of the carbonyl group and the π→π* transitions of the phenyl and 3-methylphenyl rings would be expected to produce distinct CD bands.

While no experimental chiroptical data for this compound are available, it is certain that its enantiomers would exhibit mirror-image CD spectra and specific rotations of equal magnitude but opposite sign.

Table 3: Key Chiroptical Properties and Their Significance

| Property | Definition | Information Provided |

| Specific Rotation ([α]) | The observed angle of rotation of plane-polarized light for a 1 g/mL solution in a 1 dm path length tube. masterorganicchemistry.com | - Confirms the presence of a chiral, optically active compound.- Can be used to determine the enantiomeric excess (e.e.) of a sample. |

| Circular Dichroism (CD) | The difference in absorbance of left and right circularly polarized light (ΔA = AL - AR). | - Provides a "fingerprint" of a chiral molecule.- Can be used to determine absolute configuration by comparison with known compounds or theoretical calculations.- Gives insight into the solution-state conformation of the molecule. |

| Molar Ellipticity ([θ]) | A normalized value of the CD signal that accounts for concentration and path length. | Allows for quantitative comparison of CD spectra between different samples. |

| Anisotropy Factor (g) | The ratio of the differential absorption to the total absorption (g = ΔA / A). | An intrinsic measure of the chiroptical response of a specific electronic transition. |

Electrochemical Behavior and Transformations

Redox Characteristics of Propiophenone (B1677668) Scaffolds

The redox behavior of propiophenone scaffolds is a subject of detailed study, with related ketones like acetophenone (B1666503) providing significant insights. The electrochemical reduction of the carbonyl group in such structures typically proceeds through a pathway involving electron and proton transfers to form ketyl radicals. rsc.org These radicals can then undergo further reactions, such as dimerization. The adsorption geometry of the molecule on the electrode surface plays a critical role in determining the reaction pathway. nih.gov For instance, the phenyl ring in acetophenone influences its adsorption, thereby activating the carbonyl group for reduction. nih.gov

Substituents on the aromatic rings have a pronounced effect on the redox potentials. In related quinone systems, which can be formed from the oxidation of phenolic precursors, electron-donating groups like methoxy (B1213986) substituents can influence the redox potential. nsf.gov This suggests that the 3'-methoxy and 3-methylphenyl groups in 3'-Methoxy-3-(3-methylphenyl)propiophenone will similarly modulate its redox properties.

A study on substituted formazans containing methoxy and methyl groups provides a comparative look at how such substituents affect electrochemical behavior. The position of these groups (ortho, meta, para) influences the oxidation and reduction potentials. The following table, adapted from studies on related substituted compounds, illustrates the typical range of reduction potentials observed for nitroaromatic compounds with various substituents, which can serve as a proxy for understanding the electronic effects on the propiophenone core.

Table 1: Illustrative Reduction Potentials of Substituted Nitrobenzenes

| Substituent | Reduction Potential (V vs. SCE) |

|---|---|

| H | -1.15 |

| 3-CH₃ | -1.18 |

| 3-OCH₃ | -1.13 |

| 4-CH₃ | -1.22 |

This table presents generalized data to illustrate substituent effects and is not specific to this compound.

Electrochemical Oxidation Studies

The electrochemical oxidation of propiophenones can lead to a variety of functionalization reactions. For example, the concise α-methoxymethylation and aminomethylation of propiophenones can be achieved through electrochemical reactions where methanol (B129727) serves as both the solvent and a reactant. rsc.org In these processes, methanol is oxidized to formaldehyde (B43269), which then acts as a nucleophile. rsc.org This type of transformation highlights a green chemistry approach, avoiding the need for traditional oxidants and transition metals. rsc.org

The oxidation of the methoxy group itself is another potential pathway. Studies on 2-methoxyphenol show an irreversible oxidation peak, indicating that the methoxy group can be electrochemically active. nih.gov Furthermore, the oxidation of acetophenone can proceed via a Baeyer-Villiger type reaction to yield esters, a process that has been explored using electrocatalytic systems. researchgate.net The oxidation of phenolic compounds related to the building blocks of this compound can lead to the formation of quinone structures. nih.gov

The following table summarizes the conditions and outcomes of electrochemical α-methoxymethylation for various propiophenone derivatives, providing a model for the potential reactivity of this compound.

Table 2: Electrochemical α-Methoxymethylation of Propiophenones

| Propiophenone Derivative | Electrolyte | Current Density (mA/cm²) | Yield (%) |

|---|---|---|---|

| Propiophenone | NaOMe | 10 | 85 |

| 4'-Methylpropiophenone | NaOMe | 10 | 82 |

| 4'-Methoxypropiophenone | NaOMe | 10 | 78 |

This table is based on general findings for substituted propiophenones and illustrates potential reaction efficiencies. rsc.org

Electrochemical Reduction Studies

The electrochemical reduction of the propiophenone scaffold primarily targets the carbonyl group. In studies of acetophenone, electrochemical hydrogenation at platinum single-crystal electrodes has been shown to reduce the acetyl group. nih.gov The structure of the electrode surface and the adsorption mode of the molecule significantly influence the reaction's efficiency and selectivity. nih.gov The reduction of acetophenone can lead to the formation of 1-phenylethanol. nih.gov

The general mechanism for the electrochemical reduction of acetophenone involves initial electron and proton transfers to form a ketyl radical, which can then dimerize to form a pinacol. rsc.org The solvent composition can have a notable effect on the kinetics of this reaction. rsc.org For this compound, a similar reduction of the carbonyl group is expected to be the primary electrochemical reduction pathway.

Electrochemical Cross-Coupling Reactions

Electrochemical methods have emerged as a powerful tool for constructing carbon-carbon bonds through cross-coupling reactions. nih.govdigitellinc.com Nickel-catalyzed reductive cross-electrophile coupling (eXEC) reactions are particularly notable. researchgate.net These reactions offer a sustainable alternative to traditional methods by using electrons as the reductant. nih.gov

While specific examples involving this compound are not detailed in the literature, the general principles of electrochemical cross-coupling are applicable. These reactions often involve the coupling of two different electrophiles, driven by the reduction of a catalyst. researchgate.net The methodology has been successfully applied to a wide range of substrates, including aryl and alkyl halides. nih.govresearchgate.net The functional group tolerance of these reactions is often high, suggesting that a molecule like this compound could potentially participate in such transformations.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetophenone |

| 2-Methoxyphenol |

| Propiophenone |

| 4'-Methylpropiophenone |

| 4'-Methoxypropiophenone |

| 3'-Methoxypropiophenone (B1296965) |

| 1-Phenylethanol |

| Formaldehyde |

Photophysical Properties and Photochemical Reactivity

Photoluminescent Properties in Related Complexes and Derivatives

Studies on various chalcone (B49325) derivatives have demonstrated that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), can significantly impact their absorption and emission characteristics. For instance, the photophysical properties of some chalcones are sensitive to solvent polarity, exhibiting a bathochromic (red) shift in both absorption and fluorescence spectra with increasing solvent polarity. This phenomenon is often attributed to intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting carbonyl moiety. acs.org The emission of some chalcone derivatives has been observed in the blue-green region of the spectrum, with wavelengths ranging from 450 to 570 nm. rsc.org

Furthermore, the substitution position on the aromatic rings plays a crucial role. Research on other aromatic ketones has shown that the nature and position of substituents affect photophysical behavior. beilstein-journals.org For example, in a series of D-A-D type 9-phenyl-9-phosphafluorene oxide derivatives, different substituents on the donor carbazole (B46965) group led to varied emission wavelengths. beilstein-journals.org

The photophysical properties of several related chalcone and coumarin (B35378) derivatives are summarized in the table below, illustrating the influence of molecular structure on their luminescent behavior.

| Compound/Derivative Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent/Conditions | Key Findings | Reference |

| Chalcone Derivatives | 300-400 | 450-570 | Solution Phase | Dual emission observed, covering the blue-green region. rsc.org | rsc.org |

| 3-Acetyl-8-methoxy-coumarin | Not specified | Strong blue emission | Not specified | Exhibits strong blue emission under UV light. researchgate.net | researchgate.net |

| (E)-3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one | ~320-340 | ~400-480 | Various Solvents | Bathochromic shift with increasing solvent polarity due to ICT. acs.org | acs.org |

| 9-phenyl-9-phosphafluorene oxide derivatives | ~290 and ~340 | Varies with substituent | Toluene (B28343) | Photophysical behavior is affected by different substituents on the donor group. beilstein-journals.org | beilstein-journals.org |

This table presents data for related compounds to infer potential properties of 3'-Methoxy-3-(3-methylphenyl)propiophenone.

Potential as Photoinitiators in Polymerization Processes

Propiophenone (B1677668) and its derivatives are a well-known class of photoinitiators, particularly for UV-curable coatings and inks. They typically function as Type II photoinitiators, which generate free radicals through a bimolecular reaction involving hydrogen abstraction from a co-initiator, often an amine. However, some derivatives can also undergo α-cleavage (a Norrish Type I reaction) to directly form radicals, functioning as Type I photoinitiators. wikipedia.orgsigmaaldrich.com

The efficiency of a photoinitiator is dependent on several factors, including its molar extinction coefficient at the wavelength of the light source, the quantum yield of radical formation, and the reactivity of the generated radicals towards the monomer. The presence of substituents on the aromatic ring can significantly influence these properties. For instance, the introduction of a methoxy group can red-shift the absorption spectrum, potentially allowing for the use of longer wavelength light sources like LEDs. researchgate.net

Studies on various benzophenone (B1666685) and acetophenone (B1666503) derivatives have shown that structural modifications can enhance their photoinitiation efficiency. For example, some benzophenone derivatives with donor-acceptor structures exhibit improved performance in free radical photopolymerization. mdpi.com The initiation efficiency of acetophenone-type initiators has been quantitatively studied, revealing that the inherent photophysical properties of the initiator molecule are crucial for its radical-forming capabilities. kit.edu

The table below summarizes the characteristics of some related photoinitiators.

| Photoinitiator Class | Polymerization Type | Mechanism | Key Features | Reference |

| Propiophenone Derivatives | Free Radical | Primarily Type II | Hydrogen abstraction from a co-initiator. | sigmaaldrich.com |

| Acetophenone Derivatives | Free Radical | Type I or Type II | Efficiency depends on substitution and excited state dynamics. kit.edu | kit.edu |

| Benzophenone Derivatives | Free Radical | Primarily Type II | Can be sensitized for visible light polymerization. mdpi.com | mdpi.com |

| 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | Free Radical | Type I | High performance under near UV or visible LED exposure. researchgate.net | researchgate.net |

This table presents data for related compounds to infer potential properties of this compound.

Photoreactivity and Excited-State Transformations

The photochemical reactivity of ketones like this compound is largely dictated by the nature of their lowest triplet excited state. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions of this triplet state are diverse and depend on the molecular structure.

For propiophenone and its derivatives, two primary photochemical pathways are the Norrish Type I and Norrish Type II reactions. wikipedia.org

Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the adjacent carbon). For this compound, this would result in the formation of a benzoyl radical and a 1-(3-methylphenyl)ethyl radical. These radicals can then undergo various secondary reactions, such as recombination, disproportionation, or reaction with other molecules. The efficiency of Type I cleavage is influenced by the stability of the resulting radicals. wikipedia.orgnih.gov

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) (the Yang cyclization) or cleave to yield an enol and an alkene. For this compound, a γ-hydrogen is available on the propyl chain, making the Norrish Type II reaction a plausible pathway. Studies on β-arylpropiophenones have shown that they can undergo Norrish Type II reactions, with the stereoselectivity of the Yang cyclization being influenced by solvent polarity. researchgate.net

The presence of substituents on the phenyl rings can significantly affect the excited-state dynamics and the preferred reaction pathway. For example, electron-donating groups like methoxy can influence the energy levels of the n,π* and π,π* triplet states, which in turn affects their reactivity. nih.govnih.gov Ultrafast transient absorption spectroscopy studies on substituted benzophenone-phenothiazine dyads have revealed that the substitution position (ortho, meta, or para) has a decisive role in determining the excited-state evolution channels, including intramolecular charge transfer processes. nih.gov

Furthermore, photochemical rearrangements are also possible. For instance, photochemical methoxy/hydroxymethyl rearrangements have been observed in some methoxy-substituted cyclic ketones. researchgate.net While not directly reported for the target compound, such alternative reaction pathways should be considered.

The potential primary photochemical transformations of this compound are summarized below.

| Photochemical Reaction | Description | Potential Products | Influencing Factors | Reference |

| Norrish Type I Cleavage | Homolytic cleavage of the α-C-C bond. | Benzoyl radical, 1-(3-methylphenyl)ethyl radical. | Radical stability, solvent cage effects. | wikipedia.orgnih.gov |

| Norrish Type II Reaction | Intramolecular γ-hydrogen abstraction. | Cyclobutanol derivatives (Yang cyclization), enol and alkene fragments. | Availability of γ-hydrogens, solvent polarity. | researchgate.net |

| Excited-State Charge Transfer | Electron transfer between the substituted phenyl rings. | Charge-separated states. | Substitution pattern, solvent polarity. | nih.gov |

This table outlines potential photoreactions based on the reactivity of related ketone structures.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

3'-Methoxypropiophenone (B1296965) is an organic compound belonging to the ketone class. chemicalbook.com It presents as a colorless to light yellow liquid and is recognized as a key starting material or intermediate in multi-step synthetic pathways. chemicalbook.comchemicalbook.com Its utility stems from the reactivity of the carbonyl group and the potential for modification of the aromatic ring, enabling the construction of intricate molecular architectures. The compound's structure facilitates reactions such as Grignard additions, condensations, oxidations, and cyclizations, making it a flexible precursor for a diverse array of target molecules. google.comchemicalbook.com

As a functionalized aromatic ketone, 3'-methoxypropiophenone is a valuable precursor in the synthesis of various fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The reactive sites on 3'-methoxypropiophenone—the carbonyl group, the adjacent alpha-protons, and the methoxy-substituted phenyl ring—allow it to be a starting point for substances used in fragrances, dyes, and other specialty industrial applications. chemicalbook.comchemicalbook.com

Chalcones, for instance, are a class of compounds that can be synthesized from ketone precursors and are known intermediates in the biosynthesis of flavonoids and valuable starting materials for various biologically important heterocyclic compounds. nih.gov While not a direct example, the synthesis of chalcone (B49325) derivatives from similar ketones illustrates a pathway for creating specialty materials. nih.gov The core structure of 3'-methoxypropiophenone is amenable to reactions like the Claisen-Schmidt condensation to form chalcone-like structures, which can be further modified to create materials with specific optical or electronic properties.

The most prominent application of 3'-methoxypropiophenone is its role as a key intermediate in the synthesis of pharmaceuticals, most notably the analgesic drug Tapentadol. google.compatsnap.com Tapentadol, with the chemical name 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol hydrochloride, is a centrally acting analgesic used for moderate to severe pain. google.compatsnap.com The synthesis of Tapentadol heavily relies on 3'-methoxypropiophenone as the foundational building block.

Several patented synthetic routes for Tapentadol begin with 3'-methoxypropiophenone. A common strategy involves a Mannich-type reaction followed by a Grignard reaction to construct the characteristic side chain of the final drug molecule. The methoxy (B1213986) group on the phenyl ring is a crucial feature, as it serves as a protected form of the phenol (B47542) group present in the final Tapentadol structure. This methoxy group is typically demethylated in the final step of the synthesis.

One patented green synthesis method highlights the production of 3'-methoxypropiophenone itself, emphasizing its industrial importance. patsnap.com This method involves reacting m-bromoanisole with magnesium to form a Grignard reagent, which then reacts with propionitrile (B127096) to yield 3'-methoxypropiophenone with high purity (over 99.44%) and yield (up to 88.6%). patsnap.com Another approach starts from m-hydroxybenzoic acid, which undergoes methylation, condensation, hydrolysis, and decarboxylation to produce the target intermediate with a reported yield as high as 95%. patsnap.comgoogle.com

The subsequent conversion to Tapentadol involves several key transformations. For example, (2S,3R)-1-(benzylmethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol can be synthesized from a derivative of 3'-methoxypropiophenone, which is then further processed to yield the final active pharmaceutical ingredient. google.com

Table 1: Selected Synthesis Routes for 3'-methoxypropiophenone

| Starting Material(s) | Reagents | Key Transformation | Reported Yield | Reference(s) |

| m-Bromoanisole, Propionitrile | Magnesium, AlCl₃, THF, HCl | Grignard Reaction | 88.6% | google.compatsnap.com |

| 3-Methoxybenzonitrile | Ethyl magnesium bromide, THF | Grignard Reaction | 99% | |

| m-Hydroxybenzoic Acid | Methyl sulfate, Methyl propionate, Phosphorus oxychloride | Methylation, Condensation, Decarboxylation | 95% | patsnap.comgoogle.com |

| 3-Methoxybenzaldehyde (B106831) | Ethylmagnesium bromide, CrO₃ | Grignard Reaction, Oxidation | 74% | google.com |

While the primary documented use of 3'-methoxypropiophenone is in the pharmaceutical sector, its chemical structure is analogous to intermediates used in the agrochemical industry. Propiophenone (B1677668) and benzophenone (B1666685) derivatives are common scaffolds for herbicides and pesticides. For example, the herbicide Methoxyphenone, (4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone, shares structural similarities, indicating that the 3'-methoxypropiophenone core could be adapted for creating new agrochemically active compounds. nih.gov Although direct synthesis of commercial agrochemicals from 3'-methoxypropiophenone is not extensively reported in readily available literature, its versatility as a building block suggests potential applications in this field through the development of novel derivatives. google.com

Design and Synthesis of Derivatives for Specific Chemical Functions

The chemical structure of 3'-methoxypropiophenone is readily amenable to derivatization to create a vast library of compounds with specific functions. The ketone carbonyl group is a primary site for modification, allowing for reactions that extend the carbon chain or introduce new functional groups.

For example, the synthesis of 3'-methyl propiophenone derivatives for bupropion (B1668061) analogues (used in treating depression) involves an affinity addition reaction with a Grignard reagent followed by catalytic oxidation. google.com This demonstrates how the propiophenone core can be manipulated. Similarly, 3'-methoxypropiophenone can be subjected to:

Reductive Amination: To introduce various amine functionalities, creating analogues of Tapentadol or other neurologically active agents.

Aldol (B89426) and Claisen-Schmidt Condensations: To react with aldehydes or ketones to form α,β-unsaturated ketones (chalcones), which are precursors to flavonoids and heterocyclic compounds with diverse biological activities. nih.gov

Reformatsky Reaction: To react with α-halo esters in the presence of zinc to form β-hydroxy esters, which are valuable intermediates in organic synthesis. chemicalbook.com

Wittig Reaction: To convert the carbonyl group into a carbon-carbon double bond, providing a route to various olefinic compounds.

These synthetic possibilities allow chemists to design and create derivatives of 3'-methoxypropiophenone tailored for specific applications, whether for developing new pharmaceutical candidates, specialty polymers, or materials with unique photophysical properties. The synthesis of Tapentadol itself is a prime example of how this relatively simple building block is elaborated into a complex, stereospecific, and highly functionalized molecule. google.com

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of substituted propiophenones often involves Friedel-Crafts reactions or Grignard additions, which can be resource-intensive and generate significant waste. google.comgoogle.com Future research is poised to develop more environmentally benign and efficient methodologies.

One promising direction is the adoption of green chemistry principles . This includes exploring catalytic vapor-phase cross-decarboxylation processes, which react substituted benzoic acids with propionic acid over a catalyst at high temperatures. google.comepo.org While this method is used for unsubstituted propiophenone (B1677668), its adaptation for derivatives like 3'-Methoxy-3-(3-methylphenyl)propiophenone could offer a more sustainable industrial-scale synthesis. epo.org

Another avenue is the use of photoredox catalysis . The synergistic merger of photoredox and organocatalysis has been shown to enable the direct β-functionalization of saturated ketones with aryl ketones, a transformation that could be conceptually adapted for novel synthetic routes. nih.gov Furthermore, photocatalyzed acylation of electron-poor olefins using aldehydes represents a modern approach to forming ketone structures under flow conditions. zenodo.org

The table below compares a traditional synthetic approach with potential sustainable alternatives for synthesizing similar ketone structures.

| Feature | Traditional Method (e.g., Friedel-Crafts) | Potential Sustainable Routes |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) google.com | Reusable solid-acid catalysts, photocatalysts, or biocatalysts google.comnih.gov |

| Solvents | Often chlorinated solvents | Greener solvents (e.g., water, supercritical CO₂) or solvent-free conditions rsc.org |

| Atom Economy | Moderate to low, generates salt waste | High, minimizes by-product formation |

| Energy Input | Can require harsh reaction conditions | Milder conditions, potentially using light or lower temperatures nih.gov |

Exploration of Catalytic Asymmetric Transformations

The carbonyl group in this compound is prochiral, making it an ideal substrate for asymmetric catalysis to produce enantiomerically pure chiral alcohols. These chiral products are valuable building blocks in pharmaceutical synthesis.

Future research should focus on the asymmetric transfer hydrogenation of this specific ketone. Chiral Ruthenium(II) complexes, for instance, have proven highly effective for the asymmetric transfer hydrogenation of various aromatic ketones, and this technology could be directly applied. acs.org Similarly, iron(II)-catalyzed hydrogenation using chiral pincer ligands offers another promising route. acs.org

The development of organocatalytic methods also presents a significant opportunity. While the direct asymmetric alkylation of ketones remains a challenge, ongoing research into chiral primary amines, thioureas, and phosphoric acids as catalysts for transformations on similar ketone scaffolds shows great promise for achieving high enantioselectivity. nih.govmdpi.com Biocatalysis, using enzymes like ketoreductases (KREDs), offers a highly selective and environmentally friendly option for the reduction of prochiral ketoximes to chiral alcohols, a process that could be adapted for propiophenones. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry offers substantial advantages in terms of safety, efficiency, reproducibility, and scalability. rsc.orgresearchgate.net For the synthesis of this compound and its derivatives, flow chemistry enables precise control over reaction parameters like temperature and pressure, which is particularly beneficial for highly exothermic or fast reactions. rsc.org

Future work could involve designing a multi-step continuous flow synthesis. For example, a "telescoped" process where the formation of the ketone is immediately followed by a subsequent reaction, such as a reduction or further functionalization, without isolating the intermediate. youtube.com This approach minimizes waste and reduces production time. rsc.org

Furthermore, integrating flow reactors with automated systems and machine learning algorithms can accelerate reaction optimization and discovery. researchgate.netyoutube.com An automated platform could rapidly screen different catalysts, solvents, and conditions to identify the optimal process for synthesizing or functionalizing this compound with high yield and purity. researchgate.net

| Benefit of Flow Chemistry | Application to this compound Synthesis |

| Enhanced Safety | Allows for the safe use of hazardous reagents or high-pressure/temperature conditions by minimizing the reaction volume at any given time. youtube.com |

| Improved Control | Precise control over residence time, temperature, and mixing leads to higher selectivity and reduced by-product formation. rsc.org |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors, avoiding the challenges of batch scale-up. rsc.org |

| Automation | Enables high-throughput screening of reaction conditions and integration with real-time analytics for process optimization. researchgate.net |

Advanced Materials Applications Beyond Intermediate Synthesis

While primarily viewed as a synthetic intermediate, the inherent structure of this compound suggests potential for use in advanced materials. Aryl ketones are known for their photophysical properties and can act as photoinitiators in polymerization processes. cymitquimica.com

Future research could explore the incorporation of this molecule, or its derivatives, into polymer backbones to create new materials with tailored optical or thermal properties. The methoxy (B1213986) and methyl groups can influence solubility and intermolecular interactions, potentially leading to polymers with unique characteristics.

Additionally, the aromatic ketone motif is a key component in materials for organic electronics . Investigating the photophysical and electronic properties of this compound could reveal applications in organic light-emitting diodes (OLEDs) or as a component in photosensitive films. Its structure could be modified to tune its absorption and emission spectra for specific technological needs.

Interdisciplinary Research with Other Fields of Chemistry

The unique structure of this compound makes it a candidate for interdisciplinary research that bridges synthetic, medicinal, computational, and materials chemistry.

Medicinal Chemistry : While avoiding direct therapeutic claims, the propiophenone scaffold is present in numerous biologically active molecules. wikipedia.org This compound could serve as a versatile starting point for the synthesis of compound libraries for drug discovery programs. Its specific substituents may offer a unique fit for certain biological targets.

Photochemistry : Aromatic ketones are classic photosensitizers. nih.gov Research into the photochemical behavior of this compound could lead to its use in catalyzing light-driven reactions, such as [2+2] cycloadditions or other energy-transfer processes. nih.gov

Computational Chemistry : Theoretical studies can predict the outcomes of the research trajectories mentioned above. Density Functional Theory (DFT) calculations could be used to model reaction mechanisms for its synthesis, predict the stereochemical outcome of asymmetric reactions, and calculate its photophysical properties to guide the design of new materials.

Chemical Biology : Modified versions of this compound could be designed as chemical probes. By incorporating reporter tags or reactive groups, these probes could be used to study biological processes or identify protein targets in a cellular context.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, elevating it from a simple intermediate to a versatile tool in advanced chemical science.

Q & A

Q. What are the standard synthetic routes for preparing 3'-Methoxy-3-(3-methylphenyl)propiophenone?

The synthesis of aromatic ketones like this compound can involve multi-step approaches. A common strategy includes:

- Friedel-Crafts acylation : Introducing the ketone group via electrophilic aromatic substitution using acyl halides and Lewis acids (e.g., AlCl₃). Substituent positioning (methoxy and methyl groups) may influence regioselectivity .

- Catalytic hydrogenation : For intermediates with unsaturated bonds, palladium on charcoal (Pd/C) with H₂ can reduce α,β-unsaturated ketones to saturated derivatives .

- Functional group interconversion : Methoxy and methyl groups can be introduced via alkylation or etherification reactions using appropriate precursors (e.g., methyl iodide for methyl groups) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) and confirm the ketone carbonyl (δ ~200 ppm in ¹³C NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., C₁₇H₁₈O₂ requires m/z 278.1307) and fragments to validate the structure .

- Infrared (IR) spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone group .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors .

- Waste disposal : Segregate chemical waste and collaborate with certified waste management services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates with competing substituent effects?

- Substituent electronic effects : Electron-donating groups (e.g., methoxy) activate aromatic rings toward electrophilic substitution but may direct reactions to specific positions. Computational modeling (DFT) predicts regioselectivity .

- Catalyst optimization : Screening catalysts (e.g., Lewis acids like FeCl₃ vs. AlCl₃) improves efficiency. Pd/C particle size and loading influence hydrogenation rates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while toluene minimizes side reactions in Friedel-Crafts syntheses .

Q. How can chromatographic and spectral data resolve structural ambiguities in byproducts?

- HPLC-MS : Pairing reverse-phase chromatography with MS detects low-abundance byproducts (e.g., incomplete acylation products) and assigns structures based on fragmentation patterns .

- 2D NMR (COSY, HSQC) : Differentiates between ortho, meta, and para substitution patterns by correlating proton and carbon shifts .

- X-ray crystallography : For crystalline derivatives, single-crystal analysis provides unambiguous confirmation of stereochemistry and substituent arrangement .

Q. What strategies mitigate challenges in scaling up laboratory-scale syntheses?

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., Friedel-Crafts) and reduce batch variability .

- Process analytical technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time, enabling rapid adjustments .

- Green chemistry principles : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., 2-MeTHF) to enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.